1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12(11-15-3-2-10-21-15)19-16(20)17(8-9-17)13-4-6-14(18)7-5-13/h2-7,10,12H,8-9,11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIJLAZJDCJVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl halide with the cyclopropane intermediate using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the furan acts as the nucleophile.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-N-[1-(furan-2-yl)ethyl]cyclopropane-1-carboxamide
- 1-(4-fluorophenyl)-N-[1-(furan-2-yl)methyl]cyclopropane-1-carboxamide
- 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propyl]cyclopropane-1-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the cyclopropane ring, in particular, can influence the compound’s reactivity and stability, making it a valuable scaffold for further chemical modifications.
Q & A
Q. What synthetic strategies are employed to prepare 1-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]cyclopropane-1-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Cyclopropane ring formation : Cyclopropanation of a pre-functionalized precursor under controlled conditions (e.g., using FeCl₃ as a catalyst for oxidative cyclization) .
- Amide bond formation : Condensation of the cyclopropane carboxylic acid derivative with a furan-containing amine via coupling reagents (e.g., DCC or HATU) .
- Purification : Chromatographic techniques (e.g., column chromatography) or recrystallization to isolate the final product .
Q. How is the structural integrity of the compound validated post-synthesis?
Key characterization methods include:
- Spectroscopy :
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide) .
- ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, furan protons at δ 6.2–7.4 ppm) .
- Mass spectrometry (ESI-TOF or HRMS) to confirm molecular weight and fragmentation patterns .
Q. What in vitro assays are used to evaluate anti-tubercular activity?
The Microplate Alamar Blue Assay (MABA) is commonly employed:
- Compounds are serially diluted (0.2–100 µg/mL) in 96-well plates containing M. tuberculosis H37Rv .
- After 5–7 days of incubation, Alamar Blue reagent is added; a color change from blue (no growth) to pink (viable bacteria) indicates MIC values .
Advanced Research Questions
Q. How do molecular docking studies elucidate the compound’s mechanism of action against M. tuberculosis?
Docking with enoyl-ACP reductase (InhA) , a key enzyme in mycolic acid biosynthesis, reveals:
- Key interactions : Hydrogen bonding between the carboxamide group and Tyr158, and hydrophobic interactions between the cyclopropane ring and Met103 .
- Software protocols :
- Protein structure optimization (e.g., PDB:2H7M) using energy minimization (UFF/PM3 methods) .
- Docking with ArgusLab (PMF scoring) and visualization in Molegro Virtual Viewer .
Q. What role do electronic substituents play in modulating bioactivity?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance activity by increasing electrophilicity and stabilizing enzyme-ligand interactions .
- Electron-donating groups (e.g., -OCH₃) reduce activity, likely due to steric hindrance or reduced binding affinity .
Q. How can discrepancies between in silico predictions (e.g., PASS) and experimental MIC values be resolved?
Potential factors include:
- Solubility limitations : Poor aqueous solubility may reduce bioavailability despite high predicted activity .
- Metabolic stability : Hepatic metabolism (e.g., CYP450-mediated oxidation) may alter efficacy in vivo .
- Assay conditions : Variations in bacterial strain susceptibility or incubation time affect MIC results .
Q. What strategies optimize the pharmacokinetic profile of this compound?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- SAR studies : Modify the furan moiety or cyclopropane ring to improve metabolic stability and reduce toxicity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
